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molecular formula C10H7BrFNO2 B8754110 Methyl 4-bromo-6-fluoro-1H-indole-2-carboxylate

Methyl 4-bromo-6-fluoro-1H-indole-2-carboxylate

Cat. No. B8754110
M. Wt: 272.07 g/mol
InChI Key: HNNBQGUXGDZKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741326B2

Procedure details

Dry methanol (5 ml) and NaOMe (0.9 ml, 3.93 mmol, 25% wt in MeOH) were added to a three-neck flask equipped with stirrer, low-temperature thermometer, and nitrogen line. The resulting solution was cooled in a dry ice/CH3CN bath to −40° C. A solution of 2-bromo-4-fluoro-benzaldehyde (195 mg, 0.96 mmol) and methyl azidoacetate (450 mg, 3.9 mmol) in dry MeOH (5 ml) was added dropwise. The mixture was allowed to stir at −40° C. for 30 minutes before warming up to room temperature. After stirring another 3 hours, the reaction solvent was removed under reduced pressure. The residue was added to xylene (15 ml), and the organic phase was washed with H2O, brine, followed by drying over MgSO4. The resulting solution was added dropwise to a flask of xylene (30 ml) and the solution was heated at reflux overnight. After cooling to room temperature, the reaction mixture was washed with H2O, and xylene was removed under reduced pressure to give 4-bromo-6-fluoro-1H-indole-2-carboxylic acid methyl ester as a white solid (178 mg, 68%). MS: 272.1 (M−H)−.
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Br:4][C:5]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:6]=1[CH:7]=O.[N:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[N+]=[N-]>CO>[CH3:21][O:20][C:18]([C:17]1[NH:14][C:9]2[C:6]([CH:7]=1)=[C:5]([Br:4])[CH:12]=[C:11]([F:13])[CH:10]=2)=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
195 mg
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
Quantity
450 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
NaOMe
Quantity
0.9 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
to stir at −40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
before warming up to room temperature
STIRRING
Type
STIRRING
Details
After stirring another 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to xylene (15 ml)
WASH
Type
WASH
Details
the organic phase was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over MgSO4
ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise to a flask of xylene (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the reaction mixture was washed with H2O, and xylene
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1NC2=CC(=CC(=C2C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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